2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]ethanone
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Overview
Description
2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]ethanone is a complex organic compound characterized by its unique structure, which includes a dichlorophenoxy group and a piperidinyl-pyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dichlorophenoxy group: This can be achieved by reacting 2,4-dichlorophenol with an appropriate alkylating agent under basic conditions.
Construction of the piperidinyl-pyrrolidinyl moiety: This involves the cyclization of suitable intermediates, often using catalytic hydrogenation or other cyclization techniques.
Coupling of the two moieties: The final step involves coupling the dichlorophenoxy group with the piperidinyl-pyrrolidinyl moiety using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes:
Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.
Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)propanoic acid
- 2,4-dichlorophenoxyacetic acid
- 2-(2,4-dichlorophenoxy)butanoic acid
Uniqueness
2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dichlorophenoxy group with a piperidinyl-pyrrolidinyl moiety sets it apart from other similar compounds, potentially leading to unique applications and effects.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O3/c18-12-4-5-16(13(19)8-12)24-11-17(23)21-9-14(15(22)10-21)20-6-2-1-3-7-20/h4-5,8,14-15,22H,1-3,6-7,9-11H2/t14-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOULGBJVNCWQO-GJZGRUSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CN(CC2O)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@H]2CN(C[C@@H]2O)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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